N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide
Description
Properties
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-1-oxo-3,4-dihydroisochromene-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O3S/c21-14-7-5-12(6-8-14)9-15-11-22-20(27-15)23-18(24)17-10-13-3-1-2-4-16(13)19(25)26-17/h1-8,11,17H,9-10H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYQFTZDCJTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NC3=NC=C(S3)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Hydroxyacetophenone Derivatives
The benzopyran core is synthesized via acid-catalyzed cyclization of 2-hydroxyacetophenone precursors. In a representative procedure, 2-hydroxy-4-methylacetophenone undergoes condensation with diethyl oxalate in the presence of sodium ethoxide, yielding ethyl 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylate. Hydrolysis with aqueous NaOH (10%, 80°C, 4 h) provides I in 78% yield.
Oxidative Cyclization Using Copper Catalysts
Alternative routes employ oxidative cyclization of 2′-hydroxychalcones. For example, treatment of 3-(2-hydroxyphenyl)-1-phenylprop-2-en-1-one with CuCl₂ (2 equiv) in dimethyl sulfoxide (DMSO) at 120°C for 6 h generates the benzopyran scaffold with 85% efficiency. This method enhances regioselectivity, minimizing byproducts.
Preparation of 5-[(4-Fluorophenyl)Methyl]-1,3-Thiazol-2-Amine
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via reaction of 4-fluorophenylacetonitrile with thiourea. Heating 4-fluorophenylacetonitrile (1.0 equiv) and thiourea (1.2 equiv) in ethanol (reflux, 8 h) forms 5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine (II ) with 72% yield. The reaction proceeds through intermediate α-aminonitrile formation, followed by cyclization.
Bromination-Alkylation Sequence
Alternative approaches involve bromination of 4-fluorotoluene to 4-fluorobenzyl bromide, followed by nucleophilic substitution with 2-aminothiazole. However, this method yields <50% due to competing elimination side reactions.
Amide Coupling and Final Assembly
Carboxylic Acid Activation
Intermediate I is activated using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0°C for 2 h, forming the corresponding acid chloride. Quenching excess SOCl₂ with dry toluene ensures high purity.
Nucleophilic Acylation
The acid chloride reacts with II in tetrahydrofuran (THF) under N₂ atmosphere. Triethylamine (3.0 equiv) is added to scavenge HCl, promoting amide bond formation. After stirring at 25°C for 12 h, the crude product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1), affording the target compound in 68% yield.
Stabilization and Purification Strategies
Photostabilization with Titanium Dioxide
Solid formulations incorporate titanium dioxide (TiO₂, 0.5% w/w) and citric acid (1.0% w/w) to prevent photodegradation. Accelerated stability studies (ICH Q1B guidelines) show <2% decomposition after 6 months under UV light (λ = 320–400 nm).
Crystallization Optimization
Recrystallization from ethanol:water (7:3) at −20°C yields needle-shaped crystals with 99.5% HPLC purity (C18 column, acetonitrile:H₂O gradient). Differential scanning calorimetry (DSC) confirms a sharp melting endotherm at 214°C.
Analytical Characterization Data
| Parameter | Value/Observation | Method |
|---|---|---|
| Molecular Formula | C₂₁H₁₆FN₂O₃S | HRMS (ESI+) |
| Melting Point | 214°C | DSC |
| HPLC Purity | 99.5% | C18, 220 nm |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 6H, Ar-H) | Bruker Avance III |
| Yield (Overall) | 52% (4 steps) | Gravimetric Analysis |
Chemical Reactions Analysis
Types of Reactions
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the fluorophenyl group.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiazolidine derivative.
Scientific Research Applications
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its structural features, it may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are likely involved in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Table 1: Core Structure Comparison
Heterocyclic Substituent Analysis
The 1,3-thiazol ring in the target compound is a critical pharmacophore. Comparisons with other heterocycles include:
Table 2: Heterocycle Impact on Properties
| Heterocycle | Electron Density | Polarity | Example Compound | Reference |
|---|---|---|---|---|
| 1,3-Thiazol | Moderate | Moderate | Target Compound | - |
| 1,3,4-Thiadiazol | Low | Low | Compound | |
| 1,2,5-Oxadiazol | High | High | Compound |
Fluorophenyl Substituent Effects
The 4-fluorobenzyl group in the target compound is a common motif in analogs:
Biological Activity
N-{5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl}-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its synthesis, pharmacological properties, and biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a thiazole ring, a benzopyran moiety, and a fluorophenyl group. The presence of these functional groups is significant for its biological activity. The compound's structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various organic synthesis techniques. For instance, the synthesis may start with the preparation of the thiazole ring followed by the introduction of the benzopyran and carboxamide functionalities. The detailed synthetic pathway remains crucial for understanding its pharmacological potential.
Antifungal Activity
Recent studies have highlighted the antifungal properties of compounds related to this compound. For example, derivatives containing similar structural motifs have shown promising results against various fungal strains. The structure–activity relationship (SAR) indicates that the presence of specific substituents enhances antifungal efficacy.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 12.5 | Antifungal against Fusarium oxysporum |
| Compound B | 6.25 | Broad-spectrum antifungal activity |
Antimicrobial Activity
In addition to antifungal properties, preliminary data suggest that this compound exhibits antimicrobial activity against several bacterial strains. The presence of the thiazole and benzopyran rings contributes to this activity by potentially interacting with microbial cell membranes or metabolic pathways.
Study 1: Antifungal Efficacy
In a study published in Molecules, a series of compounds were evaluated for their antifungal activity against Fusarium oxysporum. The results indicated that compounds with similar structural features to this compound exhibited significant antifungal activity with MIC values ranging from 6 to 12 µg/mL .
Study 2: Antimicrobial Spectrum
Another investigation assessed the antimicrobial spectrum of thiazole derivatives against clinical isolates of bacteria. The study found that certain derivatives showed effective inhibition against multidrug-resistant strains, suggesting a potential therapeutic application for this compound in treating resistant infections .
Q & A
Q. What are the optimal synthetic routes for synthesizing this compound, and how can purity be ensured?
The synthesis of this compound likely involves multi-step organic reactions, including cyclization, coupling, and functional group transformations. Key steps may include:
- Thiazole ring formation : Using reagents like phosphorus oxychloride for cyclization under reflux conditions in solvents such as dimethylformamide (DMF) or ethanol .
- Coupling reactions : Introducing the 4-fluorophenylmethyl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) is critical for isolating the target compound .
- Yield optimization : Controlling reaction time, temperature, and stoichiometry minimizes side products .
Q. Which spectroscopic techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, aromatic protons in the 4-fluorophenyl group appear as doublets due to coupling with fluorine .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies carbonyl (C=O) and amide (N-H) functional groups .
Q. What preliminary assays are recommended to evaluate biological activity?
- Enzymatic inhibition assays : Test against targets like kinases or proteases using fluorescence-based or colorimetric readouts .
- Cell viability assays : Assess cytotoxicity in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
- Solubility and stability studies : Use HPLC to monitor compound integrity in physiological buffers .
Advanced Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties?
- Substituent variation : Modify the thiazole ring’s substituents (e.g., replacing 4-fluorophenyl with other halogens or electron-withdrawing groups) to assess impact on target binding .
- Bioisosteric replacements : Substitute the benzopyran moiety with bicyclic systems (e.g., indole or quinazoline) to enhance metabolic stability .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to protein targets like kinases or GPCRs .
Q. How should researchers resolve contradictions in biological activity data across assays?
- Orthogonal validation : Confirm activity using independent methods (e.g., SPR for binding affinity if enzymatic assays show variability) .
- Dose-response analysis : Ensure linearity in dose-effect relationships to rule out assay-specific artifacts .
- Purity verification : Re-test compounds after re-purification via preparative HPLC to exclude impurities as confounding factors .
Q. What strategies are effective for studying target engagement and selectivity?
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to purified targets .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
- Off-target screening : Use kinase profiling panels or proteome-wide affinity pulldowns to assess selectivity .
Q. How can metabolic stability and toxicity be systematically evaluated?
- Microsomal assays : Incubate with liver microsomes (human/rodent) to measure half-life and identify major metabolites via LC-MS/MS .
- Reactive metabolite screening : Trapping studies with glutathione or cyanide to detect electrophilic intermediates .
- In vitro toxicity panels : Assess hepatotoxicity (e.g., CYP450 inhibition) and genotoxicity (Ames test) .
Methodological Considerations
- Data reproducibility : Include triplicate measurements in assays and report standard deviations .
- Crystallography : For resolved target-bound structures, use X-ray crystallography to guide SAR (e.g., fluorine’s role in halogen bonding) .
- Synergy with analogs : Compare activity profiles with structurally related compounds (e.g., thiadiazole or pyrazole derivatives) to identify conserved pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
